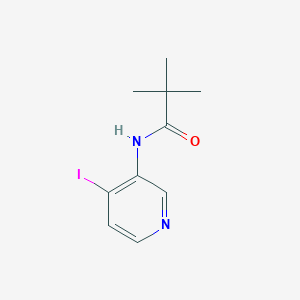

N-(4-碘吡啶-3-基)-2,2-二甲基丙酰胺

概述

描述

Synthesis Analysis

The synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide involves various chemical pathways, including the use of specific reagents and conditions to introduce the iodopyridinyl group into the propanamide structure. For instance, analogous compounds such as N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide have been synthesized through reductive amination reactions, highlighting the versatility of dimethylpropanamide derivatives in synthesizing ligands with varied functional groups (Cheruzel et al., 2011).

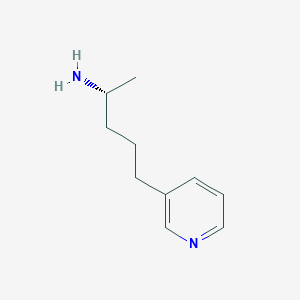

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, such as 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, has been determined through X-ray diffraction. These studies reveal intricate details about the crystal packing, hydrogen bonding, and molecular conformation, providing insights into how the iodopyridinyl group influences the overall structure (Hanuza et al., 1997).

科学研究应用

-

Synthesis of Fused Pyrazolothiazoles and Pyrazolothiazines

- Application : The synthesis of fused pyrazolothiazoles and pyrazolothiazines is of interest due to their potential value in medicinal chemistry. These compounds are structural subunits of numerous compounds valuable in medicinal chemistry .

- Method : The main strategy for the synthesis of these compounds exploits the preexisting N–N bond of hydrazines and the α,β-unsaturated ketone system of 1,3-thiazole or 1,4-thiazine derivatives in the starting compound .

- Results : The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .

-

Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

- Application : The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives is of interest due to their potential biological activities .

- Method : These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

- Results : The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

安全和危害

未来方向

While specific future directions for “N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide” are not available, research into related compounds such as pyrazolo[3,4-b]pyridines is ongoing. These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

属性

IUPAC Name |

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRKADKNFCJKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440130 | |

| Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Iodopyridin-3-yl)pivalamide | |

CAS RN |

113975-32-9 | |

| Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)